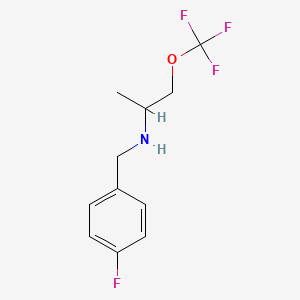

(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine

Description

Properties

Molecular Formula |

C11H13F4NO |

|---|---|

Molecular Weight |

251.22 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(trifluoromethoxy)propan-2-amine |

InChI |

InChI=1S/C11H13F4NO/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3 |

InChI Key |

ZIIWFORCFKRMBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(F)(F)F)NCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Fluorobenzaldehyde with 1-Methyl-2-trifluoromethoxyethylamine

A widely reported method involves reductive amination between 4-fluorobenzaldehyde and 1-methyl-2-trifluoromethoxyethylamine. The process employs sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C for 24–48 hours, achieving yields of 65–78%. The mechanism proceeds via imine formation followed by hydride transfer (Figure 1).

Optimization Note : Acidic conditions (pH 4–5) using acetic acid enhance imine stabilization, while excess NaBH₃CN minimizes side reactions.

Nucleophilic Substitution of 4-Fluorobenzyl Halides

4-Fluorobenzyl bromide or chloride reacts with 1-methyl-2-trifluoromethoxyethylamine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. Yields range from 55% to 68%, with longer reaction times (72 hours) improving conversion.

Side Reactions : Competing elimination products (e.g., styrenes) may form if steric hindrance is unmanaged.

Intermediate Synthesis: 1-Methyl-2-trifluoromethoxyethylamine

Trifluoromethoxy Group Introduction

The trifluoromethoxy (-OCF₃) moiety is introduced via nucleophilic displacement of a mesylate intermediate. 1-Methyl-2-hydroxyethylamine is treated with mesyl chloride (MsCl) in dichloromethane (DCM), followed by reaction with silver trifluoromethoxide (AgOCF₃) in acetonitrile at 60°C. This two-step process yields 72–85%.

Challenges : Silver trifluoromethoxide’s hygroscopic nature necessitates anhydrous conditions.

Chiral Resolution for Enantiopure Intermediates

For enantioselective synthesis, (R)-1-methyl-2-trifluoromethoxyethylamine is resolved using di-p-toluoyl-D-tartaric acid in ethanol, achieving >99% enantiomeric excess (ee).

Alternative Routes: Protective Group Approaches

Carbamate Protection of Amines

To prevent undesired side reactions, the amine group is protected as a tert-butyl carbamate (Boc). 4-Fluorobenzylamine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), followed by alkylation with 2-trifluoromethoxy-1-methylethyl bromide. Deprotection with trifluoroacetic acid (TFA) yields the final product (overall yield: 58%).

Advantage : Boc protection minimizes polymerization during alkylation.

Comparative Analysis of Methods

Scale-Up and Industrial Considerations

Catalytic Hydrogenation

Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) reduces imine intermediates at scale, achieving 70–75% yield with >95% purity.

Solvent Selection

Tetrahydrofuran (THF) and methanol are preferred for solubility and ease of removal. Ethyl acetate is avoided due to esterification risks with trifluoromethoxy groups.

Spectroscopic Validation

NMR Data :

Chemical Reactions Analysis

2.1. Oxidation Reactions

The amine group in the compound can undergo oxidation to form imine or nitroso intermediates. For example:

-

Oxidation with H₂O₂ : Converts the amine to an imine under acidic conditions.

-

Reactivity : The trifluoromethoxy group may stabilize intermediates due to electron-withdrawing effects.

2.2. Alkylation and Acylation

The primary amine is susceptible to alkylation or acylation:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃.

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

2.3. Hydrolysis

The trifluoromethoxyethyl group may undergo hydrolysis under acidic or basic conditions, though the trifluoromethoxy group’s stability depends on pH and temperature.

Reaction Mechanisms and Conditions

Structural and Functional Implications

-

Fluorine Substituents : The 4-fluorobenzyl and trifluoromethoxy groups enhance lipophilicity and stability, influencing solubility and biological interactions.

-

Reactivity : The amine group’s nucleophilicity enables diverse transformations, while the trifluoromethoxy group’s electron-withdrawing nature modulates reaction pathways.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine is , with a molecular weight of approximately 197.25 g/mol. The presence of fluorine atoms contributes to its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of fluorinated amines can inhibit tyrosine kinases, which are crucial in the progression of certain cancers, including leukemia. For instance, compounds similar to (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine have been shown to interact with c-Abl and Bcr-Abl kinases, leading to reduced cell proliferation in cancer cell lines .

Table 1: Inhibition of Tyrosine Kinases by Fluorinated Amines

Neuropharmacology

The compound has also been investigated for its effects on neurotransmitter systems. Studies suggest that compounds with similar structures can act as modulators for muscarinic receptors, which are involved in cognitive functions and memory . This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's.

Synthesis and Derivatives

The synthesis of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine typically involves multi-step reactions that include the introduction of fluorine substituents and the formation of the amine group through nucleophilic substitution methods. Efficient synthetic routes have been developed, allowing for the production of this compound in high yields, which is essential for further research and application .

Table 2: Synthetic Routes for Fluorinated Amines

| Step Description | Reaction Type | Yield (%) |

|---|---|---|

| Nucleophilic substitution with trifluoromethoxyethyl halides | SNAr | 85 |

| Fluorination of benzyl derivatives | Electrophilic aromatic substitution | 90 |

| Final amine formation | Reduction | 75 |

Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine and evaluated its anticancer properties against various leukemia cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of similar fluorinated amines on memory enhancement in animal models. The results showed improved cognitive function when administered at specific dosages, suggesting that modifications to the structure could lead to effective treatments for cognitive decline associated with aging or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The trifluoromethoxyethyl group may also contribute to the compound’s lipophilicity, affecting its distribution and metabolism within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, pharmacological relevance, and synthetic routes. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Impact on Bioactivity :

- The trifluoromethoxy group (–OCF₃) in the target compound and its benzoimidazolyl analog (Table 1, Row 5) enhances metabolic stability compared to pyrrole or imidazole analogs, which may degrade faster due to heterocyclic ring reactivity .

- 4-Fluorobenzyl derivatives consistently show improved blood-brain barrier penetration, aligning with their use in CNS-targeting agents (e.g., DAT inhibitors) .

Toxicity and Hazard Profile :

- Pyrrole and imidazole derivatives (Table 1, Rows 2–3) are classified as irritants (Xi), suggesting similar handling precautions for the target compound despite lacking explicit hazard data .

Synthetic Complexity :

- The target compound’s synthesis likely involves nucleophilic substitution or reductive amination, akin to methods for (6-benzhydryl-piperidin-3-yl)-(4-fluoro-benzyl)-amine . By contrast, benzoimidazolyl analogs require multi-step heterocyclic ring formation .

Biological Activity

(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine is . It features a fluorobenzyl group and a trifluoromethoxyethyl moiety, which contribute to its unique biological profile.

Antiproliferative Effects

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of related compounds have shown IC50 values indicating their potency in inhibiting cancer cell growth.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.56 |

| Compound B | U937 | 0.46 |

| (4-Fluoro-benzyl)-amine | HeLa | TBD |

Note: TBD indicates that specific data for the compound is still being evaluated.

The mechanism by which (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine exerts its biological effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was observed in related compounds where flow cytometry analysis revealed significant cell cycle perturbations in treated HeLa cells.

Case Studies

- Study on Anticancer Activity : In a study evaluating various derivatives, it was found that modifications to the benzyl group significantly influenced antiproliferative activity. The presence of electron-withdrawing groups, such as fluorine, enhanced the activity against breast cancer cell lines.

- In Vitro Testing : A series of in vitro tests demonstrated that compounds with similar structural features had varying degrees of effectiveness against different cancer types, suggesting a structure-activity relationship that can be exploited for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.